molecular formula C12H21NO B12591230 N-(2-Ethenyloct-1-EN-1-YL)acetamide CAS No. 650616-20-9

N-(2-Ethenyloct-1-EN-1-YL)acetamide

Cat. No.: B12591230
CAS No.: 650616-20-9
M. Wt: 195.30 g/mol
InChI Key: DZSPHZDIBSXVLV-UHFFFAOYSA-N
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Description

N-(2-Ethenyloct-1-en-1-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a long aliphatic chain with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethenyloct-1-en-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-ethenyloct-1-en-1-amine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as acetic acid, and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethenyloct-1-en-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(2-Ethenyloct-1-en-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethenyloct-1-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(Prop-2-en-1-yl)acetamide
  • N-Isopropylacetamide
  • N,N-Dimethylacetamide

Uniqueness

N-(2-Ethenyloct-1-en-1-yl)acetamide is unique due to its long aliphatic chain with a double bond, which imparts distinct chemical and physical properties.

Properties

CAS No.

650616-20-9

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

N-(2-ethenyloct-1-enyl)acetamide

InChI

InChI=1S/C12H21NO/c1-4-6-7-8-9-12(5-2)10-13-11(3)14/h5,10H,2,4,6-9H2,1,3H3,(H,13,14)

InChI Key

DZSPHZDIBSXVLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CNC(=O)C)C=C

Origin of Product

United States

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